

physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylamino-1-phenylethanol

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In-Depth Technical Guide: 2-Cyclohexylamino-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Cyclohexylamino-1-phenylethanol**, a secondary amino alcohol with potential applications in pharmaceutical research and development. This document collates available data on its identity, physicochemical characteristics, and spectral information. While experimental data for some properties of this specific molecule are limited, this guide also draws upon information from closely related compounds to provide a predictive context for its behavior.

Core Compound Information

2-Cyclohexylamino-1-phenylethanol is an organic compound featuring a phenyl group and a cyclohexylamino group attached to an ethanol backbone. Its structure suggests potential for various chemical reactions and biological activities, characteristic of amino alcohols.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(Cyclohexylamino)-1-phenylethanol
Synonyms	Benzenemethanol, α -[(cyclohexylamino)methyl]-; Benzyl alcohol, α -((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl-[1][2][3]
CAS Number	6589-48-6[1][2][3]
Molecular Formula	C ₁₄ H ₂₁ NO[2][4]
Molecular Weight	219.32 g/mol [2][4]

Physicochemical Properties

The physicochemical properties of **2-Cyclohexylamino-1-phenylethanol** are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimentally determined data are sparse, predicted values and data from analogous compounds provide valuable insights.

Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	89 °C (Predicted)	ChemicalBook
Boiling Point	147 °C at 1 Torr (Predicted)	ChemicalBook
Solubility	Data not available. Expected to be soluble in organic solvents. Limited solubility in water is anticipated based on its structure.	-
Physical State	Solid (Predicted based on melting point)	-

Spectral Data

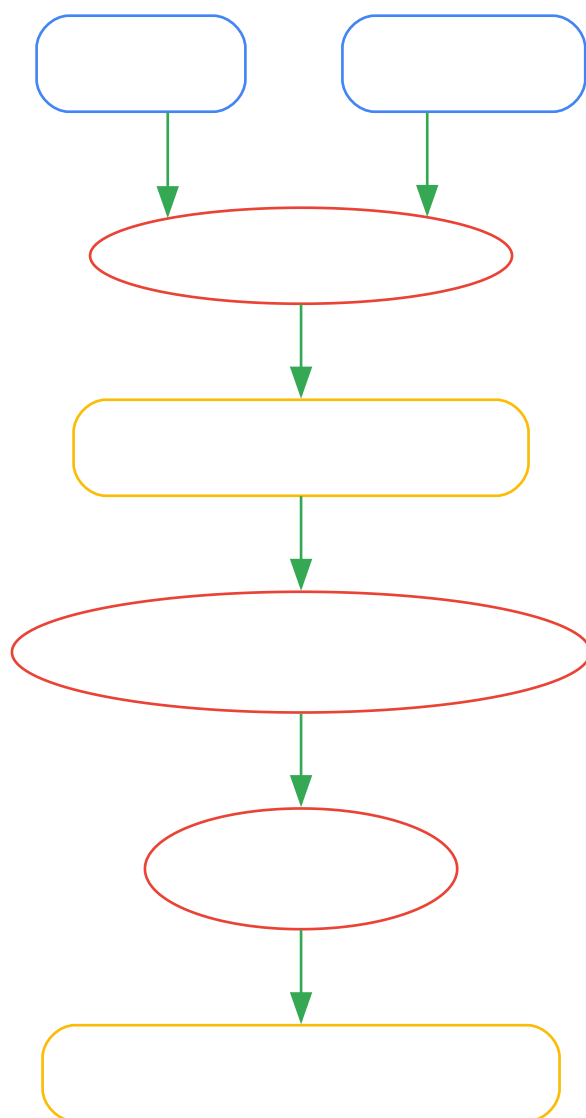
Spectroscopic data is essential for the identification and structural elucidation of **2-Cyclohexylamino-1-phenylethanol**.

- **Mass Spectrometry:** The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which can be used for its identification in complex mixtures.[\[1\]](#)[\[3\]](#)
- **Infrared (IR) Spectroscopy:** An IR spectrum is also available from the NIST WebBook, showing characteristic absorption bands for the functional groups present in the molecule.[\[2\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While specific NMR data for **2-Cyclohexylamino-1-phenylethanol** was not found in the literature search, typical chemical shifts for similar structures can be predicted. For instance, protons on the phenyl group would appear in the aromatic region (δ 7-8 ppm), while protons on the cyclohexyl ring and the ethanol backbone would be found in the aliphatic region (δ 1-5 ppm).

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of **2-Cyclohexylamino-1-phenylethanol** is not readily available in the public domain. However, based on the chemical structure, a common and logical synthetic route would involve the nucleophilic ring-opening of styrene oxide with cyclohexylamine.

Proposed Synthesis Workflow:



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Caption: Proposed synthesis of **2-Cyclohexylamino-1-phenylethanol**.

General Experimental Considerations:

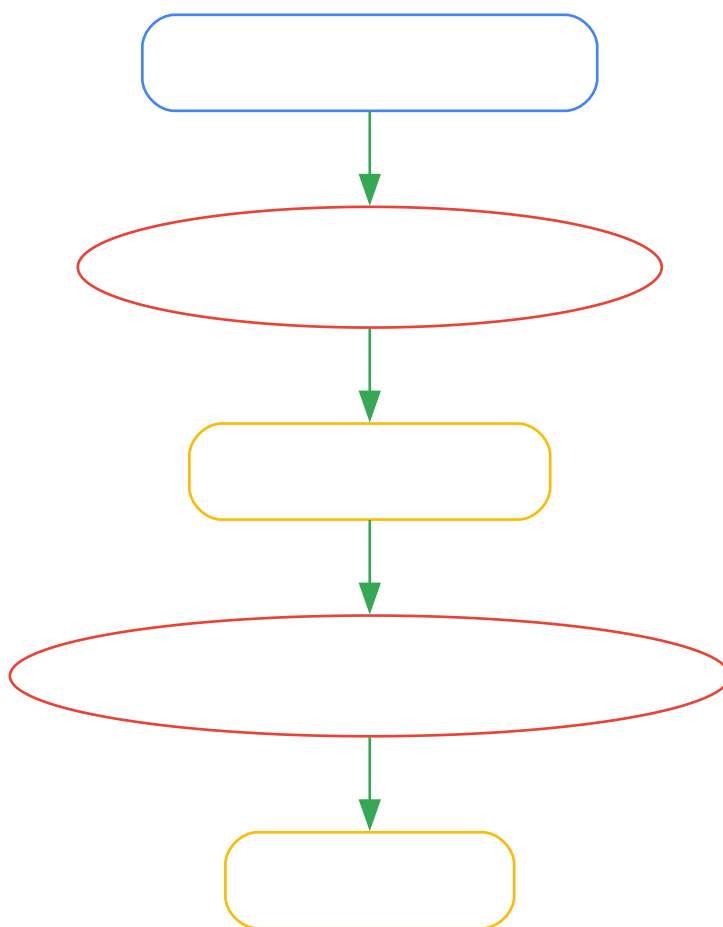
- **Reaction Conditions:** The reaction would likely be carried out in a suitable solvent, such as a polar aprotic solvent (e.g., acetonitrile) or an alcohol (e.g., ethanol), and may be heated to facilitate the reaction.
- **Purification:** The crude product would likely be purified using standard techniques such as column chromatography on silica gel, eluting with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

- Analysis: The purified product would be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **2-Cyclohexylamino-1-phenylethanol**. However, the amino alcohol structural motif is present in a wide range of biologically active molecules, including pharmaceuticals. Derivatives of the related compound, 2-amino-2-phenylethanol, have been investigated as β 2-adrenoceptor agonists. Given its structure, **2-Cyclohexylamino-1-phenylethanol** could potentially interact with various biological targets, and further research is warranted to explore its pharmacological profile.

Logical Relationship for a Hypothetical Pharmacological Screening:



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Caption: A general workflow for drug discovery.

Conclusion

2-Cyclohexylamino-1-phenylethanol is a compound with a well-defined chemical structure for which some fundamental physicochemical and spectral data are available. However, a significant portion of its properties, including experimentally determined melting and boiling points, solubility, and its entire pharmacological profile, remains to be elucidated. The synthetic route via the reaction of styrene oxide and cyclohexylamine is highly plausible, and this guide provides a general framework for its synthesis and purification. This document serves as a foundational resource for researchers and professionals in drug development, highlighting the existing knowledge and underscoring the areas where further investigation is required to fully characterize this potentially valuable molecule.

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References

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- To cite this document: BenchChem. [physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346031#physical-and-chemical-properties-of-2-cyclohexylamino-1-phenylethanol\]](https://www.benchchem.com/product/b1346031#physical-and-chemical-properties-of-2-cyclohexylamino-1-phenylethanol)

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